4-(2-Phenoxyethyl)phenol
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Overview
Description
4-(2-Phenoxyethyl)phenol is an organic compound with the molecular formula C14H14O2. It is characterized by a phenol group attached to a phenoxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenoxyethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of phenol with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Phenoxyethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Fremy’s salt
Reduction: Sodium borohydride, tin(II) chloride
Substitution: Nitric acid for nitration, bromine for halogenation
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro- and halogen-substituted phenols
Scientific Research Applications
4-(2-Phenoxyethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 4-(2-Phenoxyethyl)phenol involves its interaction with biological targets through its phenol group. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Phenol: The parent compound with a simpler structure and similar reactivity.
4-Hexylresorcinol: A phenolic compound with enhanced antimicrobial properties.
2,4-Dichlorophenol: Used in the synthesis of herbicides and antiseptics.
Uniqueness: Its ability to undergo various chemical reactions and its bioactive properties make it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
134894-84-1 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2-phenoxyethyl)phenol |
InChI |
InChI=1S/C14H14O2/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14/h1-9,15H,10-11H2 |
InChI Key |
SUQBYDAKQFLORV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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